REACTION_CXSMILES
|
S1CCCCS1.[CH:7]1([CH:13]([O:16][C:17](=[O:19])[CH3:18])[CH:14]=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>C(#N)C.O.C(=O)([O-])[O-].[Cd+2]>[CH:7]1([CH:13]([O:16][C:17](=[O:19])[CH3:18])[CH:14]=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1,4.5|
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Name
|
2-cyclohexyl-2-acetoxyacetaldehyde dithiane
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Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
S1SCCCC1.C1(CCCCC1)C(C=O)OC(C)=O
|
Name
|
mercuric chloride
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Cd+2]
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 50° to 60°C. under nitrogen for 36 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetonitrile was removed in vacuo
|
Type
|
WASH
|
Details
|
the residue was washed several times with benzene
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent and distillation of the residue
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C=O)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |